5-(4-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrol-2-one class of heterocyclic molecules, characterized by a five-membered lactam ring fused with diverse substituents. Key structural features include:
- 4-Fluorobenzoyl group: A fluorinated benzoyl moiety at position 4, enhancing electronic effects and metabolic stability.
- 3-Hydroxy group: A polar hydroxyl group at position 3, enabling hydrogen bonding and influencing solubility.
- 5-Methyl-1,3,4-thiadiazol-2-yl: A sulfur-containing heterocycle at position 1, which may modulate biological activity through thioether interactions or π-stacking.
Properties
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O3S/c1-10-23-24-20(29-10)25-16(11-2-6-13(21)7-3-11)15(18(27)19(25)28)17(26)12-4-8-14(22)9-5-12/h2-9,16,26H,1H3/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFWQOLVDXOMGG-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations in Pyrrol-2-One Derivatives
The target compound shares a pyrrol-2-one core with analogs in and –5. Key differences include:
Key Observations :
- Halogen vs. Alkyl Substituents : The 4-bromophenyl group in the target compound may enhance binding affinity compared to the 4-tert-butyl group in Compound 20, as bromine’s larger atomic radius facilitates stronger halogen bonding .
- Benzoyl Modifications : The 4-fluorobenzoyl group in the target compound likely improves metabolic resistance compared to 4-methyl-benzoyl (Compound 20) or 4-ethoxybenzoyl (), as fluorine reduces susceptibility to oxidative degradation.
Isostructural Halogenated Derivatives
–5 and 10 highlight the impact of halogen substitution on crystal packing and bioactivity:
- Chloro vs. Bromo Derivatives : In isostructural compounds 4 (Cl) and 5 (Br) (–5), bromine’s larger size slightly distorts molecular conformation but preserves overall crystal packing. Similar behavior is expected in the target compound’s bromophenyl group compared to chloro analogs .
- Biological Implications : Halogenated derivatives (e.g., ’s thiazole-triazole systems) often exhibit enhanced antimicrobial activity due to improved membrane penetration and target binding .
Heterocyclic Modifications
- Thiadiazole vs. Thiazole/Triazole: The 5-methyl-1,3,4-thiadiazol-2-yl group in the target compound differs from thiazole () or triazole () moieties.
- Hydroxypropyl vs. Thiadiazole : In , a 2-hydroxypropyl group increases hydrophilicity, whereas the thiadiazole in the target compound balances hydrophobicity and π-stacking capability .
Structural and Crystallographic Insights
- Planarity and Conformation : Like –5’s isostructural compounds, the target compound’s core is likely planar, with perpendicular orientation of the 4-fluorophenyl group to minimize steric clashes .
- Hydrogen Bonding: The 3-hydroxy group may form intramolecular hydrogen bonds with the lactam carbonyl, stabilizing the enol tautomer, as seen in related pyrrol-2-ones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
